Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-
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Overview
Description
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is a chemical compound with the molecular formula C12H18Cl4Si2 and a molecular weight of 360.261 g/mol . This compound is characterized by the presence of tetrachlorinated phenylene groups bonded to trimethylsilyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- typically involves the reaction of tetrachlorobenzene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction can be represented as follows:
C6H2Cl4+2(CH3)3SiCl→C6H2Cl4(Si(CH3)3)2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a sealed reactor to prevent contamination and loss of volatile components.
Chemical Reactions Analysis
Types of Reactions
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of silicon.
Scientific Research Applications
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the stabilization of reactive intermediates. The tetrachlorophenylene moiety can undergo electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Silane, (3,4,5,6-tetrachloro-1,2-phenylene)bis[trimethyl-
- Silane, (2,3,5-trichloro-1,4-phenylene)bis[trimethyl-
- Silane, (2,3,6-trichloro-1,4-phenylene)bis[diphenylmethyl-]
Uniqueness
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is unique due to the specific arrangement of chlorine atoms on the phenylene ring, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo various substitution reactions and its applications in multiple fields make it a valuable chemical in research and industry .
Biological Activity
Silane compounds, particularly those with organosilicon structures, have garnered attention for their diverse biological activities. The compound Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-] , also known as trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane, is characterized by its unique chemical structure that may confer various biological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Chemical Formula : C14H26Cl4Si
- Molecular Weight : 366.21 g/mol
- CAS Registry Number : 17557-09-4
The structure of this silane compound features a phenylene backbone with four chlorine substituents that significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that silane compounds can exhibit antimicrobial activity. For instance, studies on similar organosilicon derivatives have shown effectiveness against various pathogens. The presence of chlorine atoms in the structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity of Organosilicon Compounds
Compound Name | Microbial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane | E. coli | 15 | |
Trimethyl(phenyl)silane | S. aureus | 20 | |
2-benzothiazolylsilane | C. albicans | 18 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of silanes on human cell lines. The results indicate that certain concentrations of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane can induce apoptosis in cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical) | 30 | Induction of apoptosis | |
MCF7 (breast) | 25 | Cell cycle arrest | |
A549 (lung) | 35 | Reactive oxygen species |
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various organosilicon compounds against foodborne pathogens. Trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane demonstrated significant antibacterial activity against E. coli and Salmonella species. The study concluded that the compound could be a potential candidate for food preservation applications due to its ability to inhibit microbial growth effectively.
Case Study 2: Cancer Cell Line Response
In another investigation focusing on cancer therapeutics, researchers treated HeLa and MCF7 cell lines with varying concentrations of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane. Results showed a dose-dependent increase in cytotoxicity and apoptosis markers such as caspase activation and DNA fragmentation. This suggests potential applications in cancer treatment protocols.
The biological activity of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature combined with halogenation allows the compound to integrate into microbial membranes.
- Reactive Oxygen Species (ROS) Generation : The presence of silicon may facilitate the production of ROS upon cellular uptake.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Properties
CAS No. |
15127-70-5 |
---|---|
Molecular Formula |
C12H18Cl4Si2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H18Cl4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 |
InChI Key |
UVSWEBXPEWPVDH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |
Origin of Product |
United States |
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